molecular formula C19H20ClN3O B5982502 [3-(2-Chlorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-cyclohex-3-en-1-ylmethanone

[3-(2-Chlorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-cyclohex-3-en-1-ylmethanone

Cat. No.: B5982502
M. Wt: 341.8 g/mol
InChI Key: BBGZFHHSNCCNFU-UHFFFAOYSA-N
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Description

[3-(2-Chlorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-cyclohex-3-en-1-ylmethanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a tetrahydropyrazolo[4,3-c]pyridine ring, and a cyclohexenylmethanone moiety. Its intricate molecular architecture makes it an interesting subject for synthetic chemistry and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Chlorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-cyclohex-3-en-1-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl precursor, followed by the construction of the tetrahydropyrazolo[4,3-c]pyridine ring system. The final step involves the introduction of the cyclohexenylmethanone group under controlled conditions. Common reagents used in these reactions include chlorinating agents, cyclization catalysts, and ketone-forming reagents.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. Reaction conditions are carefully monitored to maintain consistency and efficiency in large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

[3-(2-Chlorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-cyclohex-3-en-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or bromine are used under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel chemical entities.

Biology

In biological research, [3-(2-Chlorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-cyclohex-3-en-1-ylmethanone is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine

In medicine, this compound is investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of [3-(2-Chlorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-cyclohex-3-en-1-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [3-(2-Chlorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-cyclohex-3-en-1-ylmethanone lies in its complex structure and potential for diverse applications. Its combination of functional groups and ring systems sets it apart from simpler compounds, offering a wide range of chemical and biological activities.

Properties

IUPAC Name

[3-(2-chlorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-cyclohex-3-en-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O/c20-16-9-5-4-8-14(16)18-15-12-23(11-10-17(15)21-22-18)19(24)13-6-2-1-3-7-13/h1-2,4-5,8-9,13H,3,6-7,10-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGZFHHSNCCNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC3=C(C2)C(=NN3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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